![molecular formula C7H10N2O2 B11792751 (2-Ethoxypyrimidin-5-yl)methanol](/img/structure/B11792751.png)
(2-Ethoxypyrimidin-5-yl)methanol
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Overview
Description
(2-Ethoxypyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.1665 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxypyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with ethyl alcohol under controlled conditions. One common method involves the use of sodium hydride as a base in N,N-dimethylformamide (DMF) at temperatures ranging from 0 to 20°C . The reaction proceeds through the formation of an intermediate, which is then treated with ethyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxypyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(2-Ethoxypyrimidin-5-yl)methanol has shown significant potential in medicinal chemistry due to its biological activities:
- Antiviral Activity : Studies indicate that this compound exhibits antiviral properties, making it a candidate for the development of new antiviral agents. Its structural analogs have been found to inhibit viral replication processes effectively.
- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains, including resistant pathogens. This suggests its potential use in treating infections caused by such bacteria.
Agrochemicals
The compound's biological activity extends to agrochemical applications, where it may serve as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds. Its effectiveness in inhibiting growth or reproduction in certain organisms could be explored further for agricultural uses.
Organic Synthesis
In organic synthesis, this compound can act as a versatile building block for creating more complex molecules. The functional groups present allow for various chemical modifications, facilitating the synthesis of derivatives with enhanced properties.
Data Tables
Case Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of this compound against influenza virus strains. The compound was found to inhibit viral replication significantly at low micromolar concentrations, demonstrating its potential as an antiviral agent.
Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis
Research focused on the compound's effect on Mycobacterium tuberculosis revealed that it inhibits the NDH-2 enzyme, critical for bacterial respiration. The study showed that treatment with this compound resulted in reduced bacterial viability, indicating its potential role in tuberculosis treatment.
Mechanism of Action
The mechanism of action of (2-Ethoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxypyrimidin-5-yl)methanol
- (2-Chloropyrimidin-5-yl)methanol
- (2-Hydroxypyrimidin-5-yl)methanol
Uniqueness
(2-Ethoxypyrimidin-5-yl)methanol is unique due to its ethoxy group, which imparts distinct chemical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
(2-Ethoxypyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound this compound features an ethoxy group attached to the pyrimidine ring, which influences its solubility and biological interactions. The general formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, disrupting metabolic processes in target organisms.
- Nucleic Acid Synthesis Interference : It could interfere with nucleic acid synthesis, which is crucial for cell proliferation and function.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 mg/mL |
Staphylococcus aureus | 0.25 mg/mL |
Pseudomonas aeruginosa | 0.75 mg/mL |
Antioxidant Activity
The compound has also shown promising antioxidant activity, which is essential for combating oxidative stress in biological systems. The antioxidant capacity was evaluated using various assays:
- DPPH Assay : Exhibited an IC50 value of 30 µg/mL.
- FRAP Assay : Demonstrated a reducing power equivalent to 100 µM Trolox.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was administered to assess its effect on bacterial growth in vitro. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 0.25 mg/mL.
Study 2: Cytotoxicity Assessment
Another study focused on evaluating the cytotoxic effects of the compound on human cancer cell lines. The results indicated a selective cytotoxicity towards HeLa cells with an IC50 value of 15 µM, suggesting potential applications in cancer therapy.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2-ethoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7-8-3-6(5-10)4-9-7/h3-4,10H,2,5H2,1H3 |
InChI Key |
BRLZXGKASCMTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=N1)CO |
Origin of Product |
United States |
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